Hydroxyipronidazole is a metabolite of the veterinary drug Ipronidazole. [, , , , , ] It belongs to the nitroimidazole class of compounds. [, , , ] In scientific research, Hydroxyipronidazole serves as a target analyte for developing and validating analytical methods used in food safety and quality control, particularly for monitoring residues in food products derived from animals treated with Ipronidazole. [, , , , , , , , , , ]
Hydroxy Ipronidazole is a hydroxy metabolite of Ipronidazole, a member of the nitroimidazole class of compounds. This compound is primarily studied for its application in veterinary medicine, particularly for the treatment of protozoal infections in animals. Hydroxy Ipronidazole is significant due to its role as a biomarker in the analysis of Ipronidazole residues in food products and environmental samples.
Hydroxy Ipronidazole is derived from the metabolism of Ipronidazole, which is used as an antibacterial and antiprotozoal agent. The compound can be synthesized in laboratories and is also present as a metabolite in biological systems following the administration of Ipronidazole.
Hydroxy Ipronidazole falls under the category of nitroimidazoles, which are characterized by their nitro group (-NO2) attached to an imidazole ring. This class includes other compounds such as Metronidazole and Dimetridazole, which share similar mechanisms of action and applications.
The synthesis of Hydroxy Ipronidazole typically involves the hydroxylation of Ipronidazole. Various synthetic routes have been developed, including:
One common method for synthesizing Hydroxy Ipronidazole involves high-performance liquid chromatography (HPLC) coupled with mass spectrometry for purification and identification. This technique allows for precise control over reaction conditions and enhances yield.
Hydroxy Ipronidazole has a molecular formula of . Its structure features a hydroxyl group (-OH) attached to the isopropyl side chain of the imidazole ring, which is also substituted with a nitro group.
Hydroxy Ipronidazole can undergo various chemical reactions typical of nitroimidazoles, including:
Reactions involving Hydroxy Ipronidazole are often analyzed using chromatographic techniques such as HPLC or gas chromatography-mass spectrometry (GC-MS), which provide detailed insights into reaction kinetics and product formation.
Hydroxy Ipronidazole exerts its pharmacological effects primarily through the generation of reactive intermediates that interfere with nucleic acid synthesis in pathogens. The mechanism involves:
Studies have shown that Hydroxy Ipronidazole exhibits similar antimicrobial activity as its parent compound, with effective concentrations typically ranging from 0.5 to 10 µg/mL against various protozoa.
Hydroxy Ipronidazole is primarily utilized in:
Deuterated hydroxy ipronidazole (hydroxy ipronidazole-d₃; CAS 1156508-86-9) serves as an indispensable internal standard for precise residue quantification in complex matrices. The synthesis involves catalytic deuteration of precursor molecules, specifically replacing the methyl group’s hydrogen atoms with deuterium at the C2 position. The isotopic labeling ensures near-identical chromatographic behavior and ionization efficiency as the native compound while providing distinct mass spectral differentiation. Hydroxy ipronidazole-d₃ exhibits a molecular weight of 188.20 g/mol (vs. 185.18 g/mol for the non-deuterated form) and fragments predominantly at m/z 185 → 140 (quantifier) and 185 → 112 (qualifier) in LC-MS/MS, enabling reliable correction of matrix effects in residue analysis [6].
Table 1: Characteristics of Hydroxy Ipronidazole and Its Deuterated Analog
Property | Hydroxy Ipronidazole | Hydroxy Ipronidazole-d₃ |
---|---|---|
CAS Number | 35175-14-5 | 1156508-86-9 |
Molecular Formula | C₇H₁₁N₃O₃ | C₇H₈D₃N₃O₃ |
Molecular Weight (g/mol) | 185.18 | 188.20 |
Key MS/MS Transitions | 185 → 140, 185 → 112 | 188 → 143, 188 → 115 |
Primary Application | Residue marker | Internal standard |
Deuterated analogs are synthesized via reductive deuteration of ketone intermediates using deuterated reducing agents (e.g., NaBD₄), achieving isotopic purity >98%. Their incorporation in analytical workflows reduces variability in extraction efficiency and mitigates ion suppression, particularly in lipid-rich samples like eggs and liver. Validation studies demonstrate that using hydroxy ipronidazole-d₃ as an internal standard improves method accuracy, yielding recoveries of 90–105% with RSDs <11% even at sub-μg/kg concentrations [6] [8].
Hydroxy ipronidazole is generated in vivo via cytochrome P450-mediated oxidation of ipronidazole, specifically targeting the isopropyl side chain. This biotransformation occurs predominantly in hepatic microsomes, with CYP3A4 identified as the primary isoform responsible for the hydroxylation. The reaction proceeds through a radical intermediate, forming the stable tertiary alcohol without further oxidation to ketone derivatives. Comparative metabolism studies across species reveal that turkeys and swine exhibit the highest hydroxy ipronidazole yields, accounting for 60–70% of administered ipronidazole doses excreted in urine within 24 hours [5] [7].
Table 2: Enzymatic Parameters for Hydroxy Ipronidazole Formation
Parameter | Value | Experimental System |
---|---|---|
Primary Enzyme | CYP3A4 | Human liver microsomes |
Kₘ (μM) | 48.3 ± 5.7 | Swine hepatocytes |
Vₘₐₓ (pmol/min/mg protein) | 92.6 ± 8.3 | Turkey liver microsomes |
Half-life (parent) | 3.2 hours (ipronidazole) | In vivo (swine) |
Half-life (metabolite) | 4.8 hours (hydroxy derivative) | In vivo (swine) |
Hydroxylation markedly influences residue kinetics: hydroxy ipronidazole shows prolonged tissue retention compared to its parent, with a half-life of 4.8 hours vs. 3.2 hours in swine plasma. This extended persistence makes it a superior marker for regulatory compliance testing. In residue surveillance, hydroxy ipronidazole constitutes >50% of total nitroimidazole residues in eggs stored at −20°C for 90 days, demonstrating exceptional stability under frozen conditions [2] [5] [8].
Chemical synthesis of hydroxy ipronidazole centers on regioselective hydroxylation of ipronidazole’s isopropyl group. Direct oxidation strategies face challenges due to the nitroimidazole ring’s sensitivity to strong oxidants. Modern routes employ iodine(V)-based oxidants—notably Dess-Martin periodinane (DMP) and iodoxybenzoic acid (IBX)—which achieve high regiocontrol under mild conditions. DMP in acetonitrile/water (4:1) at 25°C converts ipronidazole to hydroxy ipronidazole in 82% yield within 2 hours, minimizing side products like nitro group reduction or ring oxidation [4].
Table 3: Efficiency of Oxidizing Agents in Hydroxy Ipronidazole Synthesis
Oxidant | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Byproducts Identified |
---|---|---|---|---|---|
Dess-Martin periodinane (DMP) | CH₃CN/H₂O (4:1) | 25 | 2.0 | 82 | <5% over-oxidation |
o-Iodoxybenzoic acid (IBX) | DMSO | 30 | 4.5 | 75 | 8% demethylation |
Potassium peroxymonosulfate (Oxone®) | Acetone/H₂O (3:1) | 40 | 1.5 | 68 | 12% nitro reduction |
Sodium hypochlorite | CH₂Cl₂/H₂O (2:1) | 0 | 0.5 | 45 | 20% chlorination |
Catalytic methods using in situ-generated hypervalent iodine species offer sustainable advantages. For example, 3,5-di-tert-butyl-2-iodobenzoic acid (14) catalyzes hydroxylation when activated by Oxone®, achieving 78% yield at 0.5 mol% loading. Solid-phase variants using polymer-supported IBX analogs enable efficient reagent recycling, though yields plateau at 70–74% after five cycles due to oxidative degradation of the support. Solvent screening reveals that aqueous acetonitrile optimally balances solubility and reaction kinetics, while aprotic solvents (e.g., DMSO) promote unwanted N-oxide formation [4] [8].
Synthetic Optimization Insights: